Dibutyl butylphosphonate

Description

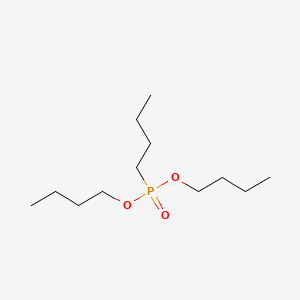

Structure

3D Structure

Properties

IUPAC Name |

1-[butoxy(butyl)phosphoryl]oxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3P/c1-4-7-10-14-16(13,12-9-6-3)15-11-8-5-2/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGXOMADPRULAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(CCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052536 | |

| Record name | Dibutyl butylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | Dibutyl butylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

127-128 °C @ 2.5 MM HG | |

| Record name | DIBUTYL BUTYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

310 °F OC | |

| Record name | DIBUTYL BUTYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; MISCIBLE WITH MOST COMMON ORG SOLVENTS | |

| Record name | DIBUTYL BUTYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.948 @ 20 °C/4 °C | |

| Record name | DIBUTYL BUTYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

8.62 | |

| Record name | DIBUTYL BUTYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

78-46-6 | |

| Record name | Dibutyl butylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl butylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBUTYL BUTYLPHOSPHONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-butyl-, dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl butylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl butylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL BUTYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GO20BIE6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUTYL BUTYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Characterization of Dibutyl Butylphosphonate for Research Applications

Synthetic Methodologies for Dibutyl Butylphosphonate Production

The production of this compound can be achieved through several chemical reactions, primarily the Michaelis-Becker reaction, esterification of butylphosphonic acid, and transesterification processes.

The Michaelis-Becker reaction is a well-established method for forming a carbon-phosphorus bond, providing a direct route to alkylphosphonates. thieme-connect.de This reaction involves the treatment of a sodium dialkyl phosphite (B83602) with an alkyl halide. In the context of this compound synthesis, this pathway typically uses dibutyl phosphite (also known as dibutyl hydrogen phosphite) as the starting material. The phosphite is first deprotonated by a strong base, such as sodium metal or sodium hydride, to form the corresponding sodium dibutyl phosphite. This nucleophilic species then reacts with a butyl halide, commonly 1-chlorobutane (B31608) or 1-bromobutane, in an Sₙ2 reaction to yield the final product, this compound. nih.govthieme-connect.de

Several studies have successfully synthesized DBBP using the Michaelis-Becker reaction for applications in actinide extraction. researcher.lifetandfonline.comresearchgate.netresearchgate.net The reaction is generally carried out in an inert solvent, and the product is purified by distillation after the removal of the salt byproduct. google.com

Esterification represents another major synthetic route to this compound. smolecule.com This can be approached in two primary ways: the reaction of a phosphorus-containing acid chloride with butanol, or the direct esterification of butylphosphonic acid with butanol. The reaction of butylphosphonic dichloride with butanol proceeds readily, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid formed during the reaction. smolecule.com

Direct esterification of butylphosphonic acid with butanol is also a viable, though potentially more challenging, method as phosphonic acids are known to resist direct esterification. smolecule.comnih.gov To overcome this, research has focused on process optimization. One effective approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. A study demonstrated the microwave-promoted, ionic liquid-catalyzed monoesterification of various alkylphosphonic acids. nih.gov While focused on monoesters, the principles can be extended. For the reaction of butylphosphonic acid with butanol, elevated temperatures are required. nih.gov

| Reactants | Catalyst/Conditions | Temperature | Time | Yield (Monoester) | Reference |

| Butylphosphonic acid + Butanol | [bmim][BF4], Microwave | 200 °C | 3 h | 70% | nih.gov |

Further esterification of the resulting butyl butylphosphonate monoester would be required to obtain the diester, this compound. Another method involves heating butylphosphonic acid dibutyl ester with sulfuric acid at 160°C, which suggests a reversible esterification/hydrolysis process. google.com

Transesterification is a synthetic strategy that involves the exchange of an alkoxy group from a phosphate (B84403) or phosphonate (B1237965) ester with an alcohol. smolecule.com For the synthesis of this compound, a common starting material is tributyl phosphite. In a process more accurately described as a Michaelis-Arbuzov reaction, which shares mechanistic features with transesterification, tributyl phosphite can be reacted with an alkyl halide. For instance, reacting tributyl phosphite with 1,3-diiodopropane (B1583150) at 160°C has been used to produce DBBP with a high yield of 98%. rsc.org

Another transesterification approach involves the reaction of a cyclic phosphonate with an alcohol. thieme-connect.de While not a direct route for DBBP from common precursors, this highlights the versatility of the method. The efficiency of transesterification can be high under the right conditions, often driven by the removal of a more volatile alcohol byproduct to shift the reaction equilibrium toward the desired product.

Spectroscopic and Analytical Tools in Synthetic Verification

The confirmation of the structure and purity of synthesized this compound is accomplished using a suite of analytical techniques. Elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are routinely employed. researcher.lifetandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of DBBP. ¹H NMR, ¹³C NMR, and ³¹P NMR are all informative.

¹H NMR: The proton NMR spectrum shows characteristic signals for the different butyl groups. The protons of the butyl group attached directly to the phosphorus atom exhibit distinct chemical shifts and coupling to the phosphorus nucleus compared to the protons of the butoxy groups. rsc.org

¹³C NMR: The carbon spectrum provides complementary information, confirming the presence of the twelve carbon atoms in their unique chemical environments. nih.gov

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. This compound exhibits a single resonance at a characteristic chemical shift, confirming the presence of the phosphonate group. researcher.liferesearchgate.netaliyuncs.com

Selected NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling (J, Hz) | Reference |

|---|---|---|---|

| ¹H | 3.91-4.07 | m | rsc.org |

| ¹H | 1.69-1.77 | m | rsc.org |

| ¹H | 1.65-1.66 | m | rsc.org |

| ¹H | 1.30-1.46 | m | rsc.org |

| ¹H | 0.91 | t | rsc.org |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of DBBP is characterized by strong absorption bands corresponding to the P=O (phosphoryl) stretching vibration, P-O-C (alkoxy) stretching, and C-H stretching of the alkyl chains. nih.govresearchgate.net

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| ~1250 | P=O stretch | researchgate.net (Implied) |

| ~1020-1050 | P-O-C stretch | researchgate.net (Implied) |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (MW: 250.31 g/mol), electron ionization (EI) mass spectrometry typically does not show a strong parent molecular ion peak. nih.govnist.goviaea.org Instead, the spectrum is dominated by fragment ions resulting from the cleavage of the butyl and butoxy groups. iaea.org

Major Peaks in the EI-Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment | Reference |

|---|---|---|---|

| 29 | 999 | C₂H₅⁺ | nih.gov |

| 41 | 961 | C₃H₅⁺ | nih.gov |

| 83 | 775 | [M - 2x(C₄H₉O) + H]⁺ ? | nih.gov |

| 57 | 555 | C₄H₉⁺ | nih.gov |

Together, these analytical methods provide a comprehensive characterization of this compound, confirming its successful synthesis and assessing its purity for research applications.

Advanced Applications of Dibutyl Butylphosphonate in Separation Science

Actinide and Lanthanide Extraction Systems

Dibutyl butylphosphonate has been identified as a highly effective extractant for both actinides and lanthanides from acidic media. Research indicates that DBBP can be a more efficient extractant for uranium and thorium than the widely used TBP. cdnsciencepub.com This efficiency is crucial in processes requiring the separation of these elements from complex matrices.

Studies comparing DBBP with other organophosphorus extractants have highlighted its superior performance in specific separation schemes. For the separation of thorium from lanthanides, DBBP demonstrates better separation factors than TBP. cdnsciencepub.com Similarly, when separating successive lanthanides at the lower end of the rare-earth series, DBBP provides superior separation factors compared to both TBP and trioctyl phosphine (B1218219) oxide (TOPO). cdnsciencepub.com This selectivity is a key advantage in applications demanding high-purity elemental fractions.

Uranium Extraction and Reprocessing Technologies

The application of this compound in uranium extraction has been explored in various aqueous systems, leveraging its strong affinity for the uranyl ion. It is recognized as a solvent extraction agent for uranium and other heavy metals. nih.gov

While extensive data on the extraction of uranium from nitrate (B79036) media specifically by DBBP is limited in readily available literature, its analogous behavior to other organophosphorus extractants like TBP is noted. Organophosphoric compounds, including phosphonates, are generally considered more polar than TBP, which can influence extraction and stripping characteristics. researchgate.net Studies on related systems suggest that the extraction mechanism involves the formation of a neutral complex between the uranyl nitrate salt and the DBBP molecule in the organic phase. The efficiency of this extraction is influenced by factors such as the nitric acid concentration and the presence of other competing metal ions.

This compound has been investigated for the recovery of uranium from wet-process phosphoric acid (WPA), a significant secondary resource for uranium. smolecule.com It is often used as part of a synergistic solvent mixture. For instance, its combination with (2-ethyl hexyl) phosphonic acid, mono (2-ethyl hexyl) ester (PC88A) has been studied for extracting uranium (VI) from concentrated phosphoric acid. iaea.org The synergistic effect in these mixtures enhances the extraction efficiency and selectivity for uranium over other impurities present in the crude acid.

In the context of nuclear fuel reprocessing, it is crucial to distinguish this compound (DBBP) from its similarly named counterpart, dibutyl phosphate (B84403) (DBP). DBP is a well-known degradation product of TBP, the primary solvent in the PUREX (Plutonium and Uranium Recovery by Extraction) process. DBP is known to cause operational problems by forming stable complexes and precipitates with plutonium and other actinides. science.goviaea.org

Conversely, DBBP itself is not a standard component of the PUREX process. However, its potential as a powerful extractant has led to research into its application for future reprocessing technologies. Studies have been conducted on using DBBP for the extraction of uranium and zirconium from nitric acid medium, which could inform the development of flow sheets for the aqueous reprocessing of advanced metallic alloy fuels. science.gov

The specific stoichiometry of the complex formed between the uranyl ion (UO₂²⁺) and this compound during solvent extraction is not extensively detailed in the available literature. However, based on the behavior of similar neutral organophosphorus extractants, it is hypothesized that DBBP acts as a solvating agent. The extraction process likely proceeds via the formation of a neutral species, UO₂(NO₃)₂(DBBP)ₓ, where 'x' represents the solvation number. For analogous systems using TBP, the formation of a disolvate, UO₂(NO₃)₂(TBP)₂, is well-established. researchgate.net Further research would be required to definitively determine the precise stoichiometry and formation constants for the uranyl-DBBP complex.

Thorium Extraction and Purification Methodologies

This compound is a particularly effective extractant for thorium from nitrate solutions. cdnsciencepub.comcdnsciencepub.com Its efficiency surpasses that of TBP, making it a candidate for thorium purification processes. cdnsciencepub.com The extraction of thorium by DBBP is highly dependent on the nitric acid concentration of the aqueous phase.

Research using a 30 vol% DBBP solution in an Isopar H diluent demonstrated that the distribution coefficient for thorium extraction from a nitric acid medium varies significantly with acid molarity. The distribution coefficient starts at approximately 4.3 at low acidity, increases to a peak of around 40 at an optimal acid concentration of 3-4 N HNO₃, and then gradually decreases as the acidity further increases. cdnsciencepub.com The presence of salting-out agents, such as ammonium (B1175870) nitrate, can further enhance the extraction, with distribution coefficients reaching as high as 90 at low acidities. cdnsciencepub.com

The data below details the distribution of thorium between aqueous nitric acid solutions and an organic phase of 30% DBBP in Isopar H.

| Equilibrium Aqueous HNO₃ (N) | Thorium Distribution Coefficient (DTh) | Aqueous NH₄NO₃ (M) |

|---|---|---|

| 0.32 | 4.3 | 0 |

| 0.85 | 14.1 | 0 |

| 1.80 | 29.2 | 0 |

| 3.55 | 40.1 | 0 |

| 5.70 | 31.6 | 0 |

| 8.20 | 23.5 | 0 |

| 11.45 | 18.2 | 0 |

| 0.54 | 79.0 | 1 |

| 0.50 | 90.0 | 2 |

Data sourced from scientific studies on thorium extraction. cdnsciencepub.com

Extraction from Nitrate Solutions

This compound has demonstrated significant efficacy in the extraction of thorium from nitrate solutions. Research has shown that a solvent system composed of 30% DBBP in an Isopar-H diluent can effectively extract thorium from nitric acid feeds. The extraction efficiency is influenced by the acidity of the aqueous phase.

The distribution coefficient for thorium (DTh) has been observed to vary with nitric acid concentration. Starting at approximately 4.3 in a 0.3 N nitric acid solution, the distribution coefficient increases to a maximum of about 40 in a 3-4 N nitric acid environment. llnl.gov As the acidity further increases to around 11.5 N, the distribution coefficient gradually decreases to approximately 18. llnl.gov

The presence of salting-out agents, such as ammonium nitrate, can enhance the extraction of thorium. For instance, in solutions containing 1 M and 2 M ammonium nitrate, the distribution coefficients at lower acidities were found to be significantly higher, reaching values of 79 and 90, respectively. llnl.gov This effect diminishes as the nitric acid concentration increases, with the distribution coefficients aligning with those of non-salted solutions at approximately 5 N nitric acid. llnl.gov

Distribution Coefficient of Thorium with 30% DBBP as a Function of Nitric Acid Concentration

| Nitric Acid Concentration (N) | Distribution Coefficient (DTh) | Aqueous Phase Composition |

|---|---|---|

| ~0.3 | ~4.3 | 0.088 M Th(NO3)4 |

| 3-4 | ~40 | 0.088 M Th(NO3)4 |

| ~11.5 | ~18 | 0.088 M Th(NO3)4 |

| Low Acidity | 79 | 0.088 M Th(NO3)4, 1 M NH4NO3 |

| Low Acidity | 90 | 0.088 M Th(NO3)4, 2 M NH4NO3 |

Thorium/Uranium Fractionation Studies

The separation of thorium from uranium is a critical step in the nuclear fuel cycle. While both elements can be extracted by organophosphorus compounds, achieving efficient fractionation requires careful selection of the extractant and process conditions. This compound has been investigated for this purpose, particularly in non-conventional solvent systems.

In studies utilizing supercritical fluid extraction with carbon dioxide (Sc-CO2) modified with DBBP and n-hexane as a co-solvent, some degree of fractionation between uranium and thorium has been observed. The extraction in this system is slower, which allows for selectivity. Under these conditions, the extraction efficiency for uranium was approximately 52%, while for thorium it was about 31%. This demonstrates the potential of DBBP to preferentially extract uranium over thorium, although further optimization is required for complete separation. The longer alkyl chain analogue, diamylamyl phosphonate (B1237965) (DAAP), showed higher extraction efficiencies for both metals under similar conditions, with 86% for uranium and 78% for thorium, indicating less effective fractionation compared to DBBP in this specific system.

Extraction Efficiency of Uranium and Thorium with DBBP in Supercritical CO2 with n-Hexane Co-solvent

| Element | Extraction Efficiency (%) |

|---|---|

| Uranium | ~52 |

| Thorium | ~31 |

Plutonium Extraction and Chemical Behavior

The extraction of plutonium is a cornerstone of nuclear fuel reprocessing. While tributyl phosphate (TBP) is the most commonly used extractant in the PUREX process, research into alternative solvents like DBBP is ongoing to potentially improve separation efficiency and waste management.

Extraction from Perchloric Acid Medium

Specific research data on the extraction of plutonium by this compound from a perchloric acid medium is not extensively available in open literature. The complex chemistry of plutonium in different oxidation states and the specific interactions with DBBP in a perchlorate (B79767) system would require dedicated studies to determine distribution coefficients and extraction mechanisms.

Extraction from Nitric Acid Medium

Plutonium Stripping Efficiency and Mechanisms

The stripping, or back-extraction, of plutonium from the organic phase is a crucial step for its recovery and purification. This is typically achieved by altering the oxidation state of plutonium to a less extractable form (e.g., reducing Pu(IV) to Pu(III)) or by using complexing agents that hold the plutonium in the aqueous phase.

For organophosphorus solvent systems, stripping agents can include dilute nitric acid, reducing agents like ferrous sulfamate, or complexing agents such as oxalic acid or carbonate solutions. The efficiency and mechanism of plutonium stripping from a loaded DBBP organic phase would depend on the chosen stripping agent and the process conditions. Specific research detailing the stripping efficiencies and the underlying chemical mechanisms for plutonium from DBBP is not widely available in the surveyed literature.

Americium Extraction Research

The separation of minor actinides, such as americium, from lanthanides is a significant challenge in advanced nuclear fuel cycles due to their similar chemical properties. Research has explored the use of more basic extractants than TBP to improve the separation of americium.

Studies on the extraction of hexavalent americium (Am(VI)) from nitric acid solutions have shown that this compound offers a significant improvement in extraction efficiency compared to TBP. The increased basicity of the DBBP molecule is credited with this enhanced extraction. This suggests that DBBP could be a promising candidate for developing more effective americium separation processes. However, quantitative data such as distribution ratios for americium with DBBP under various conditions are not specified in the readily available abstracts.

Lanthanide Complexation and Separation Science

This compound has been investigated as an extractant for the separation of lanthanides, particularly in the context of processing nuclear materials where the separation of actinides from lanthanides is a critical step. Research into the distribution of lower lanthanides between nitric acid and solutions of DBBP in an odorless kerosene (B1165875) diluent has provided insights into its separation capabilities.

The extraction mechanism for lanthanides with DBBP involves the formation of trisolvates, meaning three molecules of DBBP coordinate to each lanthanide ion. csic.esresearchgate.net When comparing the performance of DBBP with other common neutral organophosphorus extractants like Tributyl phosphate (TBP) and Trioctyl phosphine oxide (TOPO), DBBP demonstrates distinct advantages.

Studies using radioisotopes at trace metal concentrations have measured the separation factors (S), defined as the ratio of the distribution coefficients of two different metal species, for several lanthanide pairs. For the separation of lanthanum from other lanthanides at the lower end of the rare-earth series, DBBP has been shown to be superior to both TBP and TOPO. csic.es However, for lanthanide pairs with higher atomic numbers (Z), the separation factor for DBBP becomes comparable to that of TBP. csic.esresearchgate.net

Table 1: Comparison of Separation Factors (S) for Lower Lanthanide Pairs with Different Extractants This table is generated based on qualitative and comparative statements from the research literature. The values are illustrative of the relative performance.

| Lanthanide Pair | This compound (DBBP) | Tributyl phosphate (TBP) | Trioctyl phosphine oxide (TOPO) |

| Pr-La | Superior | Good | Moderate |

| Nd-Pr | Superior | Good | Moderate |

| Sm-Nd | Comparable to TBP | Good | Less Effective |

| Gd-Sm | Comparable to TBP | Good | S < 1 |

Non-Radioactive Metal Ion Extraction and Recovery

Beyond its applications in nuclear chemistry, this compound is an effective extractant for the recovery of non-radioactive metals from industrial process streams, particularly from acidic chloride solutions.

Zinc Extraction from Chloride-Containing Aqueous Solutions

DBBP has demonstrated high efficiency for the extraction of zinc(II) from hydrochloric acid solutions. journalssystem.com This application is relevant to the treatment of spent pickling solutions from hot-dip galvanizing plants, which contain high concentrations of zinc and iron chlorides. journalssystem.com Studies show that DBBP can be a more effective extractant for zinc than the more commonly used Tributyl phosphate (TBP). journalssystem.com The extraction process is characterized by a solvation mechanism, where the distribution coefficient of zinc is independent of the equilibrium pH of the aqueous phase. csic.es

The extraction of zinc chloride by DBBP involves the formation of a specific solvated complex in the organic phase. Through slope analysis and experiments conducted at full loading capacity of the extractant, the stoichiometry of the extracted species has been determined. csic.es The data indicates that for each zinc ion extracted, two molecules of DBBP are involved. csic.es Furthermore, experimental results show the involvement of two chloride ions and four water molecules in the complex. csic.es

The resulting stoichiometry of the extracted zinc species is represented as: ZnCl₂·2(DBBP)·4H₂O . csic.es

Table 2: Extraction of Zinc(II) with 100% DBBP from 0.58 M HCl Solution Data derived from graphical representations in the cited literature.

| Initial Aqueous Zn(II) Concentration (g/L) | Equilibrium Organic Zn(II) Concentration (g/L) |

| 5 | ~5 |

| 10 | ~10 |

| 20 | ~20 |

| 30 | ~30 |

| 40 | ~40 |

| 50 | >40 |

In many industrial waste streams, such as spent pickling solutions, zinc(II) is present alongside significant concentrations of iron ions. For an effective recovery process, the selective extraction of zinc over iron is crucial. Research has shown that DBBP is a highly effective extractant for this purpose, particularly when iron is present in its +2 oxidation state (Fe(II)).

DBBP extracts zinc(II) very efficiently while only slightly extracting iron(II). journalssystem.com This selectivity allows for the separation of zinc from solutions containing both metals. A process utilizing an 80 vol% solution of DBBP has been successfully applied to separate zinc(II) from iron(II). This process involves an initial extraction step, followed by scrubbing the loaded organic phase with a small amount of water to remove the co-extracted iron(II), and finally stripping the zinc(II) from the organic phase with water. journalssystem.com The slight extraction of Fe(II) is thought to occur via the transport of iron cations within the water pools of reverse micelles formed in the organic phase. journalssystem.com

Iron Extraction (Fe(II) and Fe(III)) Characteristics

The extraction behavior of iron by this compound is highly dependent on its oxidation state.

Iron (II): As noted previously, Fe(II) is only slightly extracted by DBBP from chloride solutions. journalssystem.com This characteristic is advantageous for the selective recovery of other metals, such as zinc, from mixed-ion systems. Even at high initial concentrations of iron(II), the amount transferred to the organic phase remains minimal compared to zinc. journalssystem.com

Iron (III): While specific studies on the extraction of iron(III) from chloride media using DBBP are not extensively detailed in the available literature, the behavior of analogous organophosphorus extractants like TBP provides an indication. TBP is known to strongly extract Fe(III) from chloride solutions, often forming species like HFeCl₄·2TBP. It is plausible that DBBP would also exhibit a significant affinity for Fe(III) in chloride media, which would necessitate a reduction of Fe(III) to Fe(II) prior to any selective extraction of zinc. journalssystem.com

Arsenic(V) Separation from Sulfuric Acid Media

This compound (DBBP) has been identified as an effective carrier for the separation of Arsenic(V) from highly acidic sulfuric acid environments, which is particularly relevant for the purification of copper electrolytes. researchgate.net Research has demonstrated the utility of DBBP in Polymer Inclusion Membranes (PIMs), offering a selective method for arsenic recovery. researchgate.netsmolecule.com

Solvent extraction experiments have elucidated the mechanism by which DBBP facilitates this separation. It is understood that DBBP forms specific complexes with both Arsenic(V) and sulfuric acid. researchgate.net In solutions containing only arsenic, the transport is kinetically controlled by the formation of an H₃AsO₄[DBBP]₂ species. researchgate.netsmolecule.com Similarly, sulfuric acid forms an H₂SO₄[DBBP] species. researchgate.netsmolecule.com When both are present, a third complex, H₃AsO₄[DBBP][H₂SO₄], is formed, which influences the transport fluxes of both arsenic and the acid. researchgate.netsmolecule.com

Studies using PIMs composed of cellulose (B213188) triacetate (CTA) and DBBP have shown high recovery efficiencies. researchgate.netsmolecule.com In a notable experiment, a high arsenic recovery factor of 90% was achieved in 800 minutes. researchgate.net This was accomplished even with challenging initial concentrations of 5000 mg/L of Arsenic(V) and 220 g/L of sulfuric acid. researchgate.net A key factor in achieving active transport and recoveries greater than 50% is the maintenance of a sulfuric acid concentration gradient, for instance, by using a triple-cell configuration. researchgate.netsmolecule.com Throughout these membrane-based separation processes, DBBP demonstrated excellent selectivity for Arsenic(V) over copper, even at copper concentrations as high as 30,000 mg/L. researchgate.netsmolecule.com

Compared to other organophosphorus extractants, DBBP shows different efficacy. For instance, Cyanex 923 has been shown to be a stronger extractant for both Arsenic(V) and sulfuric acid than DBBP and tributylphosphate (TBP), which is attributed to its higher electron-donor capacity. mdpi.com

| Parameter | Value/Finding | Reference |

|---|---|---|

| Initial As(V) Concentration | 5000 mg/L | researchgate.net |

| Initial H₂SO₄ Concentration | 220 g/L | researchgate.net |

| Recovery Factor | 90% | researchgate.net |

| Time for 90% Recovery | 800 minutes | researchgate.net |

| Proposed As(V) Complex | H₃AsO₄[DBBP]₂ | researchgate.netsmolecule.com |

| Proposed H₂SO₄ Complex | H₂SO₄[DBBP] | researchgate.netsmolecule.com |

| Proposed Mixed Complex | H₃AsO₄[DBBP][H₂SO₄] | researchgate.netsmolecule.com |

| Selectivity | Good selectivity over Copper (up to 30,000 mg/L) | researchgate.net |

Polymer Science and Material Engineering Applications

This compound is utilized in polymer science as both a plasticizer and a functional component integrated into polymer matrices. smolecule.comnih.gov

Role as a Plasticizing Solvent Mediator in Polymer Systems

DBBP functions as a plasticizer, a substance incorporated into a polymer to increase its flexibility, workability, and distensibility. smolecule.comrroij.com Plasticizers work by embedding themselves between the polymer chains, which increases the intermolecular space. This increased spacing reduces the secondary intermolecular forces, allowing the polymer chains greater mobility. specialchem.comresearchgate.net The result is a less brittle and more flexible material. smolecule.com

The incorporation of DBBP as a plasticizing solvent mediator serves to enhance the polymer's durability and toughness. smolecule.com By lowering the glass transition temperature (Tg)—the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state—DBBP makes the final material more pliable and less prone to fracture. smolecule.com This property is crucial for applications where polymers must withstand mechanical stress without failing.

Integration into Polymer Matrix Formulations

DBBP is incorporated into various polymer matrix formulations to modify and improve their inherent properties. smolecule.com It is particularly noted for its use in bio-based plastics, where it helps to overcome limitations such as poor processability, inherent brittleness, and hydrophilicity. smolecule.com

| Polymer System | Role of DBBP | Observed Effect | Reference |

|---|---|---|---|

| General Polymers | Plasticizer | Enhances flexibility and durability | smolecule.com |

| Bio-based Plastics | Plasticizing Solvent Mediator | Improves processability, reduces brittleness and hydrophilicity | smolecule.com |

| General Polymers | Plasticizer | Lowers glass transition temperature, improves toughness | smolecule.com |

| Polymer Inclusion Membranes (PIMs) | Carrier / Plasticizer | Facilitates selective ion transport | researchgate.netsmolecule.com |

| Poly(vinyl chloride) (PVC) | Component in Ion Sensor | Contributes to membrane functionality | chemsrc.com |

Extraction Mechanisms and Complexation Chemistry of Dibutyl Butylphosphonate

Coordination Chemistry of the Phosphoryl Group

The primary site of interaction between dibutyl butylphosphonate and metal ions is the oxygen atom of the phosphoryl group (P=O). The lone pairs of electrons on this oxygen atom act as a Lewis base, donating electron density to a metal cation, which acts as a Lewis acid, to form a coordination complex. The strength and stability of this bond are fundamental to the extraction process.

The basicity of the phosphoryl oxygen in phosphonates like DBBP is greater than that in phosphates such as the widely used tri-n-butyl phosphate (B84403) (TBP). researchgate.net This increased basicity is attributed to the electron-donating nature of the alkyl group directly bonded to the phosphorus atom, which enhances the electron density on the phosphoryl oxygen. Consequently, DBBP generally exhibits a superior metal ion extraction tendency compared to TBP. researchgate.net

Quantum chemical calculations on similar organophosphorus compounds have shown that upon complexation with a metal ion like U(VI), there is a considerable transfer of charge from the P=O group to the metal center. This interaction leads to a weakening of the P=O bond, which can be observed experimentally as a red shift in its vibrational frequency. researchgate.net The stoichiometry of the resulting metal-extractant complexes varies depending on the metal ion and the extraction conditions. For instance, studies on the extraction of thorium nitrate (B79036) by DBBP suggest the formation of a tri-solvate, where three molecules of DBBP coordinate to one thorium ion. researchgate.net

Solvation Mechanisms in Metal Ion Extraction Processes

The extraction of metal ions from an aqueous phase into an organic phase containing DBBP can proceed through different mechanisms. For neutral organophosphorus extractants like DBBP, the predominant mechanism is solvation.

Cation Exchange Mechanisms

While DBBP itself does not operate through a cation exchange mechanism, it's important to understand this process as it is common for acidic organophosphorus extractants and can be relevant in synergistic extraction systems involving DBBP. In a typical cation exchange mechanism, an acidic extractant (HL) in the organic phase exchanges its proton for a metal ion (Mⁿ⁺) from the aqueous phase:

Mⁿ⁺(aq) + nHL(org) ⇌ MLn(org) + nH⁺(aq)

This mechanism is characteristic of extractants like di-2-ethylhexyl phosphoric acid (D2EHPA). The efficiency of this process is highly dependent on the pH of the aqueous phase.

Acid-Dependent Dual Extraction Mechanisms

Some organophosphorus extractants can exhibit a dual extraction mechanism depending on the acidity of the aqueous phase. At low acidity, they may function as cation exchangers. However, at higher acid concentrations, the extraction can shift to a solvation mechanism. In this scenario, the neutral metal salt (e.g., MXn) is extracted and solvated by the organophosphorus compound. This transition is influenced by the protonation of the extractant and the speciation of the metal in the aqueous phase at varying acidities.

For DBBP, being a neutral extractant, the primary mechanism is solvation. Studies on the extraction of zinc from chloride solutions have shown that the distribution coefficient of zinc is independent of the equilibrium pH, which is a strong indicator of a solvation extraction reaction. csic.es The extraction of actinides like thorium and uranium by DBBP from nitric acid solutions also proceeds via a solvation mechanism, where the neutral metal nitrate salt is transferred to the organic phase and coordinated by DBBP molecules. researchgate.net The efficiency of this extraction can be influenced by the nitric acid concentration, which affects the activity of the metal nitrate in the aqueous phase and can also lead to the co-extraction of nitric acid itself.

Thermodynamic Investigations of Metal-Dibutyl Butylphosphonate Complex Formation

The thermodynamics of the complex formation between metal ions and DBBP provide crucial insights into the spontaneity and nature of the extraction process. The enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG) associated with the extraction reaction determine the equilibrium position and the temperature dependence of the extraction.

Experimental data on the extraction of zinc chloride by DBBP in Exxsol D100 indicate that the reaction is exothermic, with an enthalpy of reaction (ΔH°) of -28.4 kJ/mol. csic.es This negative enthalpy change suggests that the formation of the zinc-DBBP complex is an energetically favorable process and that the extraction efficiency would decrease with increasing temperature.

In the context of synergistic extraction, where DBBP is used in combination with another extractant, the thermodynamic parameters can also be determined. For the synergistic extraction of uranium from phosphoric acid using a mixture of di-2-ethylhexylphosphoric acid (D2EHPA) and DBBP, the enthalpy change was found to be -23.12 kJ/mol. researchgate.net This exothermic nature indicates a strong interaction between the synergistic extractant system and the uranium species.

| Metal Ion | Extractant System | ΔH (kJ/mol) | Extraction Mechanism |

| Zinc(II) | DBBP in Exxsol D100 | -28.4 | Solvation |

| Uranium(VI) | D2EHPA + DBBP | -23.12 | Synergistic Cation Exchange/Solvation |

Interactive Data Table: The table above summarizes the available thermodynamic data for metal extraction involving this compound.

Hydration Phenomena in Extracted Metal Species

In the extraction of zinc chloride by DBBP, it has been determined that water molecules are involved in the extracted species. The stoichiometry of the complex formed in the organic phase was identified as ZnCl₂∙2DBBP∙4H₂O. csic.es This indicates that four water molecules are co-extracted for each zinc ion, likely hydrating the zinc-DBBP complex. The transfer of a significant amount of water to the organic phase, in some cases up to 11 vol%, has been noted as a potential drawback of using neat DBBP as an extractant. journalssystem.com

Influence of Diluents and Co-Solvent Systems on Extraction Efficiency

The choice of diluent, the organic solvent in which the extractant is dissolved, can have a profound impact on the extraction efficiency. The diluent can affect the solubility of the extractant and the metal-extractant complex, influence the aggregation of the extractant, and interact with the extractant itself, thereby modifying its effective concentration and extractive power.

Generally, in solvent extraction with organophosphorus reagents, aliphatic diluents lead to higher extraction efficiencies compared to aromatic diluents. Aromatic diluents can interact with the extractant molecules, reducing their availability for metal complexation. This effect can be compensated to some extent by a higher concentration of salting-out agents in the aqueous phase.

Synergistic Extraction Studies Involving Dibutyl Butylphosphonate

Synergistic Systems with Acidic Organophosphorus Extractants

The combination of DBBP with acidic organophosphorus extractants creates powerful synergistic systems for the selective extraction of metals, most notably uranium from wet-process phosphoric acid (WPA).

The mixture of Di-(2-ethylhexyl)phosphoric acid (D2EHPA) and DBBP is a well-documented synergistic system, particularly for the recovery of uranium from phosphoric acid. akjournals.comresearchgate.net Research has shown that the addition of DBBP to D2EHPA significantly enhances the extraction coefficient for uranium (VI). osti.gov

Studies have systematically evaluated the influence of both D2EHPA and DBBP concentrations on extraction efficiency. In a system for extracting uranium from Egyptian phosphoric acid, it was found that the uranium distribution coefficient (Du) increases with an increasing concentration of D2EHPA, while the DBBP concentration is held constant. akjournals.com Similarly, increasing the concentration of the synergist, DBBP, for a fixed D2EHPA concentration also leads to a marked improvement in extraction, although the effect can plateau or decrease after an optimal concentration is reached. researchgate.netosti.gov

The synergistic effect is quantified by the synergistic coefficient (SC), which is the ratio of the distribution coefficient with the mixture to the sum of the distribution coefficients with the individual extractants. For the D2EHPA-DBBP system, this coefficient is significantly greater than one, confirming a strong synergistic interaction.

Detailed research findings on the extraction of uranium from phosphoric acid using the D2EHPA-DBBP system are presented below. The data highlights the influence of extractant concentration on the distribution coefficient of uranium.

Table 1: Effect of D2EHPA Concentration on Uranium Extraction with a D2EHPA-DBBP Mixture Aqueous Phase: 9.2 M Phosphoric Acid, Organic Phase: D2EHPA and 0.5 M DBBP in Kerosene (B1165875), Temperature: 25°C, Phase Ratio (O/A) = 1.

Source: Adapted from research on uranium extraction from Egyptian phosphoric acid. akjournals.com

| D2EHPA Concentration (M) | Uranium Distribution Coefficient (Du) |

| 0.5 | 1.8 |

| 1.0 | 4.2 |

| 1.5 | 6.5 |

| 2.0 | 8.9 |

| 2.5 | 11.3 |

There is a notable lack of publicly available scientific literature and research data on the synergistic extraction systems involving combinations of Dibutyl butylphosphonate and dithiophosphinic acid derivatives. While dithiophosphinic acids are known to be effective extractants for various metals, their specific synergistic interactions with DBBP have not been extensively reported.

Synergistic Systems with Chelating Agents

Chelating agents are another class of extractants that can exhibit synergistic effects when combined with neutral donors like DBBP.

Scientific studies and detailed research findings on the synergistic interactions between this compound and the chelating agent Thenoyltrifluoroacetone (HTTA) are scarce in the available literature. While HTTA is well-known for forming synergistic systems with various neutral organophosphorus compounds, such as tributylphosphate (TBP), for the extraction of rare-earth and actinide elements, specific data on its combination with DBBP is not widely reported. iaea.org

Mechanistic Insights into Synergistic Enhancement Effects

The mechanism behind the synergistic enhancement observed in systems like D2EHPA-DBBP is generally attributed to an "adduct formation" or "solvation" mechanism.

In this mechanism, the acidic extractant, D2EHPA, which exists as a dimer (H₂A₂), first reacts with the metal ion (e.g., uranyl ion, UO₂²⁺) via a cation-exchange mechanism to form a neutral, but often coordinatively unsaturated, metal-extractant complex (e.g., UO₂A₂(H₂A₂)). This complex may still have water molecules in its coordination sphere, which contribute to its polarity and limit its solubility in the organic diluent.

The neutral synergist, DBBP (S), which possesses a strong electron-donating phosphoryl group (P=O), then intervenes. It displaces the residual water molecules and binds directly to the central metal ion in the extracted complex. This reaction can be represented as:

UO₂(A)₂(H₂A₂) + nS ⇌ UO₂(A)₂(H₂A₂)·Sₙ

This formation of the solvated adduct (UO₂(A)₂(H₂A₂)·Sₙ) has two primary effects that enhance extraction:

Steric Effects : The addition of the bulky DBBP molecule can satisfy the coordination number of the metal ion more effectively and create a sterically hindered environment that prevents the polymerization of the metal-extractant complex, which can otherwise lead to the formation of a third phase.

This adduct formation shifts the extraction equilibrium further towards the organic phase, resulting in a higher distribution coefficient and a significant synergistic effect. osti.gov

Impact on Separation Factors and Overall Extraction Efficiency

This enhancement in extraction efficiency has a direct and positive impact on the separation of metals. The separation factor (β) between two metals, A and B, is defined as the ratio of their distribution coefficients (β = Dₐ / Dₑ). By synergistically increasing the distribution coefficient of the target metal (A) to a much greater extent than that of impurity metals (B), the separation factor is improved.

For instance, in the extraction of uranium from wet-process phosphoric acid, which contains various metallic impurities, the D2EHPA-DBBP system allows for more selective extraction of uranium. This leads to a more efficient process, as:

Fewer extraction stages are required to achieve the desired recovery of the target metal. osti.gov

Higher purity of the extracted metal in the loaded organic phase is achieved, reducing the burden on subsequent scrubbing and stripping stages.

It allows for the economic treatment of low-grade feed solutions, where extraction with a single extractant would be inefficient. osti.gov

While DBBP has been shown to be a highly effective synergist for uranium, its effectiveness can vary for other metals, allowing for selective separations. journalssystem.com

Theoretical and Computational Investigations of Dibutyl Butylphosphonate Interactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties, including geometry, reaction energies, and spectroscopic signatures. In the context of Dibutyl butylphosphonate, DFT calculations offer deep insights into the nature of its coordinating functional groups and its interactions with metal ions.

The key to DBBP's function as an extractant lies in its phosphoryl group (P=O). DFT studies on analogous organophosphorus compounds, such as Dibutyl phenyl phosphonate (B1237965) (DBPP), reveal that the electronic charge is highly polarized toward the oxygen atom of the P=O group. researchgate.net This creates a region of high negative electrostatic potential, making the phosphoryl oxygen the primary site for coordination with positively charged metal ions.

The basicity of the ligand, a measure of its ability to donate electrons to a metal ion, is a critical factor in its extraction efficiency. This property is directly influenced by the electronic nature of the substituent groups attached to the phosphorus atom. The three butyl groups in DBBP are electron-donating, which increases the electron density on the phosphoryl oxygen, thereby enhancing its basicity and coordinating ability compared to compounds with electron-withdrawing groups. The ligand basicity can be experimentally estimated through parameters like the conditional acid uptake constant (KH), which measures the interaction with nitric acid. researchgate.net DFT calculations complement these experiments by quantifying the charge distribution and orbital energies, providing a theoretical basis for the observed basicity.

Natural Bond Orbital (NBO) Analysis: This DFT-based analysis can quantify the charge distribution on the atoms within the DBBP molecule. The results typically show a significant negative charge on the phosphoryl oxygen.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the reactivity. For a ligand like DBBP, the HOMO is often localized on the phosphoryl oxygen, indicating it is the nucleophilic center for metal binding.

| Parameter | Description | Relevance to DBBP |

| Mulliken/NBO Charge on P=O Oxygen | Quantifies the partial atomic charge on the phosphoryl oxygen atom. | A more negative value indicates higher electron density and greater basicity, suggesting a stronger coordination site for metal ions. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy level suggests the molecule is a better electron donor, correlating with higher ligand basicity. |

| Electrostatic Potential (ESP) | The potential energy experienced by a positive point charge at various locations around the molecule. | Maps of the ESP visually identify the most electron-rich (negative potential) regions, which for DBBP is centered on the phosphoryl oxygen. |

DFT calculations are instrumental in predicting the strength and nature of the bond between DBBP and various metal ions. By calculating the binding energy of a potential metal-DBBP complex, researchers can forecast the stability of the complex and, by extension, the selectivity of DBBP for different metals.

The binding energy (ΔE_bind) is typically calculated as: ΔE_bind = E_complex - (E_metal_ion + n * E_DBBP)

| Metal Ion | Assumed Stoichiometry | Hypothetical Binding Energy (kcal/mol) | Predicted Stability |

| UO₂²⁺ | [UO₂(NO₃)₂(DBBP)₂] | -120 | Very High |

| Th⁴⁺ | [Th(NO₃)₄(DBBP)₂] | -150 | Highest |

| Eu³⁺ | [Eu(NO₃)₃(DBBP)₃] | -95 | High |

| Am³⁺ | [Am(NO₃)₃(DBBP)₃] | -90 | High |

| Note: The binding energy values are hypothetical and for illustrative purposes only, as specific DFT calculations for DBBP complexes were not found in the reviewed literature. The trends are based on known affinities in solvent extraction systems. |

Beyond predicting binding strength, DFT is used to determine the most stable three-dimensional structures of metal-DBBP complexes. By performing a geometry optimization, the calculation finds the lowest-energy arrangement of the atoms, providing detailed information on bond lengths, bond angles, and coordination geometry.

For example, in the extraction of uranium(VI), the uranyl ion (UO₂²⁺) is typically complexed by two DBBP molecules. DFT optimization of a complex like [UO₂(NO₃)₂(DBBP)₂] would likely show the following structural features, based on analogues like DBPP: researchgate.net

The linear UO₂²⁺ cation is surrounded by an equatorial plane of coordinating oxygen atoms.

Two DBBP ligands coordinate to the uranium center in a monodentate fashion through their phosphoryl oxygen atoms.

Two nitrate (B79036) ions also coordinate to the uranium, often in a bidentate manner, completing the coordination sphere.

The calculation provides precise values for key parameters such as the U-O(phosphoryl) and U-O(nitrate) bond distances and the O-U-O bond angles, which are critical for a fundamental understanding of the complex's stability and stereochemistry.

Molecular Dynamics Simulations of this compound in Solvent Extraction Systems

While DFT is excellent for analyzing individual molecules and small complexes, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. An MD simulation of a solvent extraction system would model a large number of DBBP, diluent (e.g., kerosene), water, acid, and metal ion molecules to observe their collective interactions.

MD simulations provide insights into:

Interfacial Behavior: How DBBP molecules orient themselves at the oil-water interface, which is the site of metal extraction.

Aggregation and Supramolecular Structures: The formation of DBBP aggregates or reverse micelles in the organic phase, which can influence the extraction mechanism and efficiency. nih.gov

Solvation and Transport: The process by which a metal ion is stripped of its hydration shell in the aqueous phase and subsequently solvated by DBBP molecules in the organic phase.

Thermodynamic Properties: Calculation of properties like the potential of mean force for complex formation, which can be related to the free energy of extraction.

Although specific MD studies focused solely on DBBP are not prominent in the literature, research on closely related systems, such as those involving tributyl phosphate (B84403) (TBP) or dibutyl phosphoric acid (HDBP), demonstrates the power of this technique. nih.govul.ie These studies show that accurate parameterization of the force fields used to describe the molecules is critical for obtaining results that match experimental data. science.gov

Advanced Spectroscopic Studies for Complex Formation Elucidation (e.g., Absorption and Luminescence Spectroscopy)

Experimental spectroscopic techniques are essential for validating computational predictions and providing direct evidence of complex formation.

Absorption Spectroscopy (UV-Vis): This technique is used to monitor the formation of complexes between DBBP and metal ions that have characteristic absorption bands, such as uranium(VI). When a uranyl-DBBP complex forms, the electronic environment around the UO₂²⁺ ion changes, leading to shifts in the position and intensity of its absorption peaks in the UV-Vis spectrum. nih.govnuclearinst.com By systematically titrating a solution of the metal ion with DBBP and monitoring these spectral changes, one can determine the stoichiometry of the complex (e.g., the metal-to-ligand ratio) and calculate its formation constant.

Luminescence Spectroscopy: This method is particularly powerful for studying complexes of lanthanide ions like Europium(III) and Terbium(III), which are often co-extracted with actinides. These ions have characteristic, sharp emission peaks but absorb light very weakly. A ligand like DBBP can act as an "antenna," absorbing UV light efficiently and then transferring that energy to the lanthanide ion, which then luminesces. This process, known as sensitized emission, results in a dramatic enhancement of the metal's luminescence. The structure of the emission spectrum and the luminescence lifetime are highly sensitive to the metal's coordination environment. ul.ie Changes in these parameters upon complexation with DBBP can provide detailed information about the number of coordinated ligands and the exclusion of solvent molecules from the inner coordination sphere. ul.ie

Degradation and Stability of Dibutyl Butylphosphonate in Diverse Environments

Radiolytic Degradation Studies

In environments with ionizing radiation, such as in nuclear fuel reprocessing, the stability of solvent extraction agents is of critical importance. The radiolytic degradation of these compounds can lead to the formation of products that interfere with the extraction process.

The radiolysis of organophosphorus extractants generates various degradation products that can significantly impair system performance. For the analogue TBP, the primary degradation product is dibutyl phosphoric acid (HDBP) osti.govnih.gov. Other products can include monobutyl phosphoric acid (MBP) and various smaller organic molecules.

Table 1: Common Radiolysis Products of Tributyl Phosphate (B84403) (TBP) and Their Effects (Analogous to DBBP)

| Degradation Product | Chemical Formula | Key Effects on Solvent Extraction Systems |

|---|---|---|

| Dibutyl phosphoric acid (HDBP) | (C₄H₉O)₂PO(OH) | Forms strong complexes with actinides (U, Pu), hindering stripping; Promotes emulsion formation. osti.govnih.gov |

| Monobutyl phosphoric acid (MBP) | (C₄H₉O)PO(OH)₂ | Forms precipitates with certain metal ions (e.g., Zr); Contributes to metal retention in the organic phase. osti.gov |

| Phosphoric Acid | H₃PO₄ | Increases acidity of the organic phase; Can form precipitates. |

| Butanol | C₄H₉OH | Can be further oxidized by nitric acid, potentially leading to exothermic reactions. iaea.org |

Biodegradation Pathways and Mechanisms

The environmental fate of DBBP is influenced by its susceptibility to microbial degradation. Organophosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are known to be metabolized by various microorganisms.

Prokaryotic microorganisms have evolved specific enzymatic pathways to cleave the chemically inert C-P bond of phosphonates, allowing them to utilize these compounds as a source of phosphorus, and sometimes carbon or nitrogen semanticscholar.orgnih.govulster.ac.uk. The ability to degrade phosphonates is found in a range of bacteria, including species of Escherichia, Pseudomonas, Salmonella, and Arthrobacter scispace.com. Biodegradation is often regulated by the availability of phosphate in the environment, with the degradation pathways being induced under phosphate-limiting conditions ulster.ac.uk. However, some bacteria are capable of mineralizing phosphonates even when other phosphorus sources are available ulster.ac.uk.

Table 2: Examples of Microorganisms Capable of Degrading Organophosphonates

| Microorganism | Key Degradation Pathway/Enzyme | Reference |

|---|---|---|

| Escherichia coli | C-P lyase pathway | scispace.com |

| Pseudomonas aeruginosa | Phosphonatase | scispace.com |

| Salmonella typhimurium | Phosphonatase, C-P lyase | scispace.com |

| Bacillus cereus | Phosphonatase | scispace.com |

| Arthrobacter atrocyanus | Phosphonatase | scispace.com |

While specific studies on the biodegradation of DBBP are not available, the general pathways for alkylphosphonate degradation are well-documented. The primary mechanism for cleaving the non-activated C-P bond is the C-P lyase pathway nih.govscispace.comresearchgate.net. This multi-component enzyme system catalyzes the cleavage of the C-P bond to release phosphate, which can be assimilated by the cell.

A proposed mechanism for the C-P lyase pathway involves the generation of a phosphonyl radical. Subsequent fragmentation of this intermediate leads to the formation of metaphosphate and an alkyl radical scispace.com. The alkyl radical can then abstract a hydrogen atom to yield the corresponding alkane. Therefore, the biodegradation of Dibutyl butylphosphonate would be expected to proceed via the C-P lyase pathway, ultimately breaking the P-C bond to yield dibutyl phosphate and butane, or breaking the P-O bonds to yield butylphosphonic acid and butanol. The dibutyl phosphate or butylphosphonic acid would then be further metabolized to release inorganic phosphate.

Another enzymatic route is through phosphonatases (phosphonoacetaldehyde hydrolases), which act on specific activated phosphonates, but this is less likely to be the primary pathway for a non-activated alkylphosphonate like DBBP scispace.comresearchgate.net.

Hydrolytic Stability of this compound under Acidic Conditions

The stability of DBBP in aqueous acidic solutions is crucial for its application in hydrometallurgical processes like PUREX, which utilize nitric acid osti.gov. The hydrolysis of phosphonate (B1237965) esters involves the cleavage of the P-O ester bonds nih.gov. This reaction is generally slow under neutral conditions but is accelerated by strong acids and high temperatures iaea.orgnih.gov.

The hydrolysis of dialkyl phosphonates in acidic media typically occurs in a stepwise manner, first yielding a monoalkyl phosphonate and an alcohol, and then the phosphonic acid and a second alcohol molecule nih.govresearchgate.net. For DBBP, the expected hydrolysis products under acidic conditions would be Butylphosphonic acid, Monobutyl butylphosphonate, and n-butanol.

Studies on the hydrolysis of analogous compounds like Dibutyl phosphate in 2.0 M HNO₃ show that the rate increases significantly with temperature xml-journal.net. Similarly, the rate of TBP degradation in the presence of nitric acid is controlled by its hydrolysis rate, which is strongly temperature-dependent and becomes rapid at temperatures between 130°C and 150°C iaea.org. The n-butanol produced can be subsequently oxidized by nitric acid in a highly exothermic reaction, which poses a potential safety hazard in processing plants if temperature is not carefully controlled iaea.org. Given these similarities, the hydrolytic stability of DBBP in acidic media is a critical parameter that must be managed to ensure process efficiency and safety.

Q & A

Q. What are the key physicochemical properties of DBBP critical for solvent extraction applications?

DBBP (C₁₂H₂₇O₃P, CAS 78-46-6) exhibits a boiling point of 283°C, density of 0.946 g/cm³, and refractive index of 1.432 . Its aqueous solubility follows a temperature-dependent parabolic trend, reaching a minimum at ~72°C, as modeled by the Abraham equation: These properties make it suitable for high-temperature extraction processes and phase-separation applications .

Q. What synthetic routes and analytical methods ensure high-purity DBBP for research?

DBBP is synthesized via esterification of butylphosphonic acid with butanol. Purity is confirmed using:

- NMR spectroscopy to verify ester group integrity.

- Gas chromatography (GC) to detect residual solvents.

- Mass spectrometry (MS) for molecular weight validation (250.31 g/mol) .

Advanced Research Questions

Q. How can temperature-dependent solubility models for DBBP be validated experimentally?

Researchers should:

- Measure solubility across a temperature gradient (e.g., 25–100°C) using gravimetric or UV-Vis methods.

- Compare results to the Abraham model (Eq. 23), noting deviations (e.g., ±2.32SD at 43.9°C) .

- Analyze discrepancies using ANOVA or t-tests to assess model robustness under varying ionic strengths .

Q. What mechanistic insights govern DBBP’s efficiency in metal ion extraction?

Extraction efficiency depends on:

- Chloride concentration : Higher [Cl⁻] enhances Zn²⁺ complexation as ZnCl₄²⁻, improving distribution coefficients .

- Diluent choice : Exxsol D100 (a non-polar diluent) minimizes third-phase formation during Zn extraction .

- pH : Optimal extraction occurs at pH < 2, where DBBP selectively coordinates metal ions without hydrolysis interference .

Q. How can thermodynamic parameters (e.g., ΔH, ΔS) be derived for DBBP-mediated extraction processes?

Use van’t Hoff analysis on temperature-varied distribution coefficients (D): Linear regression of vs. yields ΔH and ΔS. For DBBP-Zn systems, exothermic ΔH values indicate enthalpy-driven extraction .

Data Analysis and Contradiction Resolution

Q. What statistical approaches resolve contradictions in DBBP solubility data across studies?

- Apply Grubbs’ test to identify outliers (e.g., a 5.38SD deviation at 87°C) .

- Use multivariate regression to isolate confounding variables (e.g., ionic strength, impurities).

- Cross-validate models (R² > 0.997, Q² > 0.96) with independent datasets to ensure reproducibility .

Q. How should researchers validate surrogate models (e.g., tributyl phosphate) for DBBP toxicity studies?

- Compare partition coefficients (log P) and molecular descriptors (e.g., Vx, Ed) between DBBP and surrogates.

- Apply uncertainty factors (e.g., 30× for structural differences) to adjust exposure limits (e.g., PAC-2 = 0.2 ppm) .

Safety and Handling Protocols

Q. What are the recommended exposure limits and handling practices for DBBP in laboratories?

- PAC values : PAC-1 (0.018 ppm), PAC-2 (0.2 ppm), PAC-3 (1.2 ppm) .

- Protocols : Use fume hoods, nitrile gloves, and monitor airborne concentrations via gas chromatography. Avoid skin contact due to potential esterase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.